molecular formula C7H10ClN B161225 Benzylamine hydrochloride CAS No. 3287-99-8

Benzylamine hydrochloride

Cat. No. B161225
CAS RN: 3287-99-8
M. Wt: 143.61 g/mol
InChI Key: XKXHCNPAFAXVRZ-UHFFFAOYSA-N
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Description

Benzylamine Hydrochloride is a medicine used as an anesthetic or dilator . In respiratory disorders, this substance acts as a bronchodilator . In dermatologic medicines, this substance acts as an anti-pruritic and anti-psoriatic . It is also used in mouthwash, sore throat treatments, and motion sickness medicines .


Synthesis Analysis

The synthesis of benzylic amines involves a palladium-catalyzed carbonylative aminohomologation of aryl halides . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .


Molecular Structure Analysis

The molecular formula of Benzylamine hydrochloride is C7H10ClN . The InChI is InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H and the InChIKey is XKXHCNPAFAXVRZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L) . It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .


Physical And Chemical Properties Analysis

Benzylamine has a density of 0.981 g/mL at 25 °C (lit.), a melting point of 10 °C (lit.), and a boiling point of 184-185 °C (lit.) . It is soluble in water .

Scientific Research Applications

Catalytic Chemistry

  • N-Debenzylation of Benzylamines : A study by Cheng et al. (2009) presented a novel procedure for N-debenzylation of benzylamines using a Pd-C catalytic system, yielding crystal amine hydrochlorides with high efficiency (Cheng et al., 2009).

Biosynthetic Pathways

  • Biosynthesis for Chemical Production : Pandey et al. (2021) explored biosynthetic alternatives for producing benzylamine, highlighting a four-step pathway from phenylpyruvate in E. coli, potentially offering a green production method (Pandey et al., 2021).

Material Science

  • Surface Passivation in Photovoltaic Cells : Wang et al. (2016) found that benzylamine can improve moisture-resistance and enhance the electronic properties of perovskite solar cells, leading to higher efficiency and stability (Wang et al., 2016).

Polymer Chemistry

  • Synthesis of Polymer Materials : Bertini et al. (1999) synthesized new monomers and polymers containing benzylamine residues, exploring their potential as artificial substrates for benzylamine oxidase (Bertini et al., 1999).

Catalytic Synthesis

  • Benzylamine Synthesis : Yan et al. (2016) developed a method for constructing a variety of benzylamines using an iron catalyst, highlighting the relevance of this approach for pharmaceutical development (Yan et al., 2016).

Biochemical Studies

  • Study on Monoamine Oxidase Activity : Nakano et al. (1978) and Landowski et al. (1975) both conducted research on monoamine oxidase activity using benzylamine as a substrate, finding significant insights in relation to hepatic fibrosis and depressive syndromes (Nakano et al., 1978), (Landowski et al., 1975).

Antimycobacterial Properties

  • Antimycobacterial Effects : Meindl et al. (1984) synthesized benzylamines with various N-alkyl chains, evaluating their effects on Mycobacterium tuberculosis, revealing potential antimycobacterial properties (Meindl et al., 1984).

Pharmaceutical Studies

  • Insulin-Like Effects on Glucose Disposal : Iglesias-Osma et al. (2004) reported that benzylamine exhibits insulin-like effects on glucose disposal and fat cell lipolysis in rabbits and diabetic mice, suggesting potential therapeutic applications (Iglesias-Osma et al., 2004).

Solubility Studies

  • Study of Aqueous Solubility : Parshad et al. (2002) conducted a study correlating the aqueous solubility of benzylamine salts with various parameters, providing insights into the physicochemical properties of benzylamine compounds (Parshad et al., 2002).

Safety And Hazards

Benzylamine hydrochloride can cause serious eye irritation and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is advised to avoid inhalation of vapour or mist and to keep away from sources of ignition .

Future Directions

With potent and selective inhibition of squalene epoxidase, broad antifungal activity, significant accumulation in skin layers, and direct impact on fungal cell membranes, allylamines and benzylamines remain agents of choice for several fungal infections of the skin .

properties

IUPAC Name

phenylmethanamine;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
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InChI Key

XKXHCNPAFAXVRZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CN.Cl
Source PubChem
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Molecular Formula

C7H10ClN
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Related CAS

100-46-9 (Parent)
Record name Benzenemethanamine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID70879109
Record name BENZYLAMINE, HYDROCHLORIDE
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Molecular Weight

143.61 g/mol
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Physical Description

White solid, soluble in water; [MSDSonline]
Record name Benzylamine, hydrochloride
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Solubility

>21.5 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000172 [mmHg]
Record name Benzylamine, hydrochloride
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Product Name

Benzylamine hydrochloride

CAS RN

3287-99-8
Record name Benzylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
M Hou, X Liu, Y Fu, H Wang, W Zhao, H Li, Y Ni, Y Lei… - Optical Materials, 2023 - Elsevier
… Using 4-difluoromethyl-benzylamine hydrochloride to disperse PbI 2 clusters on the surface … Here we use 4-Difluoromethyl-Benzylamine Hydrochloride (4F 2 M-BACl) to do interfacial …
Number of citations: 0 www.sciencedirect.com
HA Awad, RAH Al-Uqaily… - Journal of Xidian …, 2020 - researchgate.net
… In this paper, the effect of inhibition “2- (2-methoxyphenoxy) benzylamine hydrochloride”of mild steel corrosion has been studied in the existence of a hydrochloric acid medium. The …
Number of citations: 15 www.researchgate.net
J NISHIJO, K OHNO, K NISHIMURA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… The IR spectra of benzylamine, and benzylamine hydrochloride, which was prepared by'the … On the other hand, the IR spectrum of benzylamine hydrochloride, in which an —NH;' group …
Number of citations: 12 www.jstage.jst.go.jp
DT Wong, FP Bymaster, S Chen, BB Molloy - Biochemical Pharmacology, 1980 - Elsevier
N, N-Dimethyl-α-[2-(p-tolyloxy)ethyl]benzylamine hydrochloride (LY125180) competitively inhibited the uptake of serotonin and norepinephrine by cortical synaptosomes and of …
Number of citations: 3 www.sciencedirect.com
G Banchelli, C Ghelardini, L Raimondi… - European journal of …, 2001 - Elsevier
… [7- 14 C]benzylamine hydrochloride (57 mCi mmol −1 ) and 5-hydroxy [2- 14 C]tryptamine (50 mCi mmol −1 ) were obtained from Amersham Pharmacia Biotech Italia (20138 Milan). …
Number of citations: 10 www.sciencedirect.com
JF Carson - Journal of the American Chemical Society, 1956 - ACS Publications
… shown by theisolation of benzylamine hydrochloride in 74% yield and confirmed by the preparation of the. 5-nitrobarbiturate. Isopropylidene Fructosylbenzylamine Tribenzoate.—…
Number of citations: 26 pubs.acs.org
GWH Cheeseman, RC Poller - Analyst, 1961 - pubs.rsc.org
… The spectra of all the benzylamine salts mentioned, together with that of benzylamine hydrochloride, were measured in potassium bromide discs with an Infracord spectrophotometer (…
Number of citations: 8 pubs.rsc.org
N Guan, C Ran, Y Wang, L Chao, Z Deng… - … Applied Materials & …, 2021 - ACS Publications
… In the present work, we modify the SnO 2 layer using benzylamine hydrochloride (BH) molecules. After the BH treatment, the improvement in the quality of the deposited perovskite film …
Number of citations: 8 pubs.acs.org
EP Frankland - Journal of the Chemical Society, Transactions, 1911 - pubs.rsc.org
… Benzylamine hydrochloride remains in the aqueous solution, and the yield of free acid from … acid mother liquor, crystalline plates of benzylamine hydrochloride (mp 254O) could be …
Number of citations: 2 pubs.rsc.org
C Tengvar, CÅV Pettersson, AK Mohammed… - Acta …, 1989 - Springer
Cerebral microvessels receive a noradrenergic innervation originating from the locus coeruleus. Previously, many studies have tried to elucidate the role of the central noradrenergic …
Number of citations: 6 link.springer.com

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